Home > Products > Screening Compounds P115111 > N-(4-cyanophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
N-(4-cyanophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide -

N-(4-cyanophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Catalog Number: EVT-5196891
CAS Number:
Molecular Formula: C17H12N4OS
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazolinones are a class of nitrogen-containing heterocyclic compounds consisting of a benzene ring fused with a pyrimidine ring. These compounds are considered privileged structures in medicinal chemistry due to their diverse range of biological activities and their presence in numerous natural products. [] N-(4-Cyanophenyl)-2-(quinazolin-4-ylthio)acetamide belongs to this class, incorporating a quinazolinone core, a thioacetamide linker, and a 4-cyanophenyl substituent.

Possible Synthetic Route:

  • Synthesis of the quinazolinone core: Quinazolin-4(3H)-ones are commonly synthesized from anthranilic acid derivatives. [] Anthranilic acid can react with benzoyl chloride to form 2-phenyl-4H-benzo[d][1,3]oxazin-4-one, which can then undergo ring expansion with hydrazine to yield the desired quinazolinone.
  • Introduction of the thioacetamide linker: This step likely involves reacting the quinazolinone core with a suitable electrophilic reagent such as chloroacetyl chloride to introduce a chloroacetamide group at the desired position on the quinazolinone ring. []
  • Substitution with 4-cyanobenzenethiol: The final step involves a nucleophilic substitution reaction between the chloroacetamide derivative and 4-cyanobenzenethiol. This reaction can be carried out in the presence of a base like potassium carbonate and a suitable solvent. []
Chemical Reactions Analysis
  • Nucleophilic Substitution: The presence of a chlorine atom in the chloroacetamide intermediate makes it susceptible to nucleophilic substitution, enabling the introduction of diverse substituents at this position. []
  • Condensation Reactions: The carbonyl group of the quinazolinone can undergo condensation reactions with amines and hydrazines, leading to the formation of imines and hydrazones, respectively. []
  • Ring Transformations: Quinazolinones can undergo ring-opening and ring-closing reactions under certain conditions, potentially leading to the formation of other heterocyclic systems. []
Mechanism of Action
  • Enzyme Inhibition: Quinazolinones are known to inhibit various enzymes, including tyrosine kinases, [, ] dihydrofolate reductase, [] and acetylcholinesterase. [] The specific enzyme targeted by N-(4-Cyanophenyl)-2-(quinazolin-4-ylthio)acetamide would depend on its precise molecular structure and interactions.
  • Receptor Binding: Quinazolinone derivatives have been shown to interact with various receptors, including adenosine receptors. [, ] Their activity often stems from their ability to mimic endogenous ligands or modulate receptor signaling pathways.
  • DNA Intercalation: The planar structure of quinazolinones allows them to intercalate between DNA base pairs, potentially interfering with DNA replication and transcription. []
Applications
  • Anticancer agents: Quinazolinones show promise as anticancer agents due to their ability to inhibit key enzymes involved in cancer cell proliferation, such as EGFR and HER2. [, ] Their ability to induce apoptosis and inhibit angiogenesis further contributes to their antitumor potential. [, ]
  • Antimicrobial agents: Research indicates that certain quinazolinone derivatives exhibit potent antibacterial and antifungal activities, making them attractive candidates for developing novel antimicrobial drugs. [, , ]
  • Anti-inflammatory agents: Quinazolinones have demonstrated anti-inflammatory activity, likely due to their ability to modulate inflammatory mediators and pathways. [] This makes them potential therapeutic options for treating inflammatory diseases.
  • Anticonvulsant agents: Several studies highlight the anticonvulsant properties of quinazolinone derivatives, particularly their efficacy in various seizure models. [] This positions them as potential leads for developing new antiepileptic drugs.
  • Pain management: Research suggests that certain quinazolinone compounds can effectively target specific calcium channels involved in pain transmission, offering potential for novel pain therapeutics. []

2-(4-Phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamide

    Compound Description: This group of compounds, specifically 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamide, were synthesized and investigated for their antioxidant properties. [] Two compounds within this series, 4-h and 4-o, demonstrated promising antioxidant activity in DPPH radical scavenging assays. []

(Z)-2-[Quinazolin-4(3H)-ylidene]acetonitrile

    Compound Description: (Z)-2-[Quinazolin-4(3H)-ylidene]acetonitriles represent a class of compounds synthesized efficiently through a one-pot reaction involving 2-lithioacetonitrile and N-(2-cyanophenyl)alkanimidates. [, ] This reaction sequence highlights a synthetic route to access quinazoline derivatives.

N-(4-Methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide

    Compound Description: This series of compounds, specifically N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives, were synthesized and characterized using various spectroscopic techniques. []

N-(5-Aryliden-4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydro quinazolin-2-yl]thio}acetamides

    Compound Description: This series of compounds, specifically N-(5-aryliden-4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl]thio}acetamides (5a-f), were synthesized and evaluated for their α-glucosidase enzyme inhibitory activity. [] Compound 5a, containing a 4-methylbenzylidene moiety, demonstrated the most potent inhibitory activity against α-glucosidase. []

Schiff Base Derivatives of 2-(1H-Benzo[d]Oxazole-2-ylthio)-N-(4-Acetylphenyl)Acetamide

    Compound Description: These novel benzoxazole derivatives, synthesized via condensation reactions of N-(4-acetyl-phenyl)-2-(benzooxazol-2-ylsulfanyl)-acetamide with substituted acid hydrazides, were studied for their antibacterial and antifungal activities. [] The synthesized compounds exhibited varying degrees of antimicrobial efficacy against different bacterial and fungal strains. []

N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229)

    Compound Description: AZD3229 is a potent pan-KIT mutant inhibitor developed for the treatment of gastrointestinal stromal tumors (GISTs). [] It exhibits strong inhibitory activity against a broad panel of mutant KIT-driven Ba/F3 cell lines with minimal activity against KDR, mitigating potential hypertension risks. [] AZD3229 demonstrates excellent cross-species pharmacokinetics, significant pharmacodynamic target inhibition, and promising activity in various GIST in vivo models. []

N-(Phenyl, Benzyl, Hetaryl)-2-([1,2,4]Triazolo[1,5-c]Quinazolin-2-ylthio)Acetamides

    Compound Description: This series of N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides were synthesized and evaluated for their antibacterial and antifungal activities. [] Notably, N-(4-fluorophenyl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamide exhibited promising activity against Staphylococcus aureus and Enterococcus faecalis, while 3-{[([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetyl]amino}benzoic acid demonstrated good activity against Escherichia coli. []

2-Phenyl-3-substituted quinazolin-4(3H)-ones

    Compound Description: This study focuses on the synthesis and evaluation of 2-phenyl-3-substituted quinazolin-4(3H)-ones for their antitubercular, antibacterial, and antioxidant activities. []

2-[2-Methyl-4-oxo-3(H)-quinazolin-3-yl]-N-(4-chlorophenyl-2-thiaoxothiazol3-yl)acetamide (11b)

    Compound Description: Among a series of synthesized 2-methyl-4(3H)quinazolinones, compound 11b displayed promising anti-inflammatory activity in a carrageenan-induced rat paw edema test with minimal gastric ulcerogenicity compared to the standard drug indomethacin. []

    Compound Description: This patent describes the synthesis and use of N-(2,3-difluorophenyl)-2-[4-({7-methoxy-5-[(2R)-piperidin-2-ylmethoxy]quinazolin-4-yl}amino)-1H-pyrazol-1-yl]acetamide and N-(2,3-difluorophenyl)-2-[4-({7-ethoxy-5-[(2R)-piperidin-2-ylmethoxy]quinazolin as therapeutic agents, particularly for treating proliferative diseases like cancer. []

(Quinazolin-4-Ylamino)Methyl-Phosphonates

    Compound Description: This study describes the synthesis and antiviral activity of a series of (quinazolin-4-ylamino)methyl-phosphonates. [] These compounds were synthesized efficiently using microwave irradiation, and several demonstrated weak to good activity against the Tobacco mosaic virus (TMV). []

3-Amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one and 2-Hydrazino-3-phenylamino-3H-quinazolin-4-one

    Compound Description: This research focuses on the synthesis and reactions of 3-amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one and 2-hydrazino-3-phenylamino-3H-quinazolin-4-one. [] These compounds serve as important intermediates in the synthesis of various heterocyclic systems, highlighting the versatility of quinazoline derivatives in medicinal chemistry.

    Compound Description: This study investigates the reactions of 3-(2-cyanophenyl)quinazolin-4(3H)-one with primary amines. [] The reaction proceeds via an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism, yielding 3-alkylquinazolin-4(3H)-ones. []

1,1-Disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas (8)

    Compound Description: This research focuses on the one-pot synthesis of 1,1-disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas (8) via N-(2-cyanophenyl)benzimidoyl isothiocyanate. []

[2-(Ethoxycarbonyl)-3,4-dihydro-4-oxochinazolin-3-yl]-, [2-(Ethoxycarbonyl)chinazolin-4-yloxy]- and (5,6,7,8-Tetrahydro-2-phenylchinazolin-4-ylthio)alkansäure-estern

    Compound Description: This study focuses on the synthesis of various quinazoline derivatives, including [2-(ethoxycarbonyl)-3,4-dihydro-4-oxochinazolin-3-yl]-, [2-(ethoxycarbonyl)chinazolin-4-yloxy]- and (5,6,7,8-tetrahydro-2-phenylchinazolin-4-ylthio)alkansäure-estern. []

2-Imidazolyl-N-(4-oxo-quinazolin-3(4H)-yl)-acetamides

    Compound Description: This research explores the synthesis and antimicrobial activities of several substituted 2-imidazolyl-N-(4-oxo-quinazolin-3(4H)-yl)-acetamides. [] Some of the synthesized compounds showed promising antitubercular activity. []

N-(4-Oxo-2-substituted phenylquinazolin-3(4H)-yl)-2-[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamides

    Compound Description: This research explores the synthesis, antibacterial, and antioxidant activities of a series of N-(4-oxo-2-substituted phenylquinazolin-3(4H)-yl)-2-[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamides. [] Some of these compounds exhibited good antibacterial activity, while others showed moderate antioxidant activity. []

    Compound Description: This study describes the synthesis and pesticidal activities of a series of 2-[3-aryl(or cyclohexyl)-6-bromo(or 6,8-dibromo)-4-oxo-3H-quinazolin-2-ylthio]-N-(4-phenylthiazol-2-yl)acetamides and 2-[3-aryl(or cyclohexyl)-6-bromo(or 6,8-dibromo)-4-oxo-3H-quinazolin-2-ylthio]-N-(4-aryl-5-methylthiazol-2-yl)acetamides. [] These compounds exhibited notable antibacterial, insecticidal, and anti-acetylcholinesterase activities. []

    Compound Description: This study focuses on the synthesis and anticonvulsant activity of a series of 2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(substituted phenyl)acetamides. [] These compounds exhibited promising anticonvulsant activity in various animal models, with compound 4d emerging as a lead compound with minimal neurotoxicity and hepatotoxicity. []

1-Substituted-3-(2-phenylquinazolin-4-yl) thioureas (7)

    Compound Description: This study focuses on the one-pot synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas (7) via N-(2-cyanophenyl)benzimidoyl isothiocyanate. []

2-(4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-ylthio)-N-substituted acetamide

    Compound Description: This study focuses on the synthesis and evaluation of 2-(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-ylthio)-N-substituted acetamide derivatives (5-19) as dual EGFR/HER2 inhibitors for potential anticancer therapy. []

([1,2,4]Triazolo[1,5‐c]quinazolin‐2‐ylthio)carboxylic Acid Amides

    Compound Description: This study presents the synthesis, cytotoxicity, and antimicrobial activity of ([1,2,4]triazolo[1,5‐c]quinazolin‐2‐ylthio)carboxylic acid amides (4-7). []

N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides

    Compound Description: This study describes the synthesis, structure, and properties of a series of N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides. []

2-Chloroquinazoline Derivatives

    Compound Description: This study focuses on the synthesis and anti‐proliferation activity of novel 2‐chloroquinazoline derivatives as potential EGFR‐TK inhibitors. []

N-(4-(Difluoromethoxy)phenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide

    Compound Description: This study utilizes N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide as a hit molecule to develop a library of compounds targeting the hemopexin-like domain of MMP-9. [] This research highlights the importance of structure-based drug design in identifying novel inhibitors.

N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (3c)

    Compound Description: In a study focused on inhibiting matrix metalloproteinases (MMPs), researchers identified N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (3c) as a potent lead compound specifically targeting the hemopexin-like domain of proMMP-9 (Kd = 320 nM). []

1,3-Oxazolo- and 1,3-Oxazino[2,3-b]quinazolines

    Compound Description: This study highlights a novel one-pot synthetic route for 1,3-oxazolo- and 1,3-oxazino[2,3-b]quinazolines, demonstrating the versatility of quinazoline synthesis. []

    Compound Description: Researchers designed and synthesized a series of substituted thiazolidinones (TZD 5a-s) and azetidinones (AZT 6a-s) benzoxazole derivatives and evaluated their in vitro antioxidant activity using DPPH free radical scavenging assays and in vivo anti-inflammatory activity using the carrageenin-induced rat paw edema method. [] The study also involved computational analyses, including molecular docking and 3D QSAR studies, to correlate biological activity with structural features. []

Novel sulphonamide derivatives

    Compound Description: A study explored the synthesis and antimicrobial activity of novel sulfonamide derivatives. [] These compounds were designed based on the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives with various nitrogen-based nucleophiles, resulting in diverse heterocyclic sulfonamide derivatives. [] The study also involved computational calculations to correlate experimental and theoretical findings, providing insights into the structure-activity relationships of these compounds. []

    Compound Description: Researchers synthesized a series of novel acefylline-1,2,4-triazole hybrids and evaluated their in vitro anticancer activity against MCF-7 (breast) and A549 (lung) cancer cell lines. [] The study identified a lead compound, 2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide, exhibiting potent antiproliferative activity. []

Substituted Piperazinyl-quinazolin-3(4H)-ones

    Compound Description: This research involved synthesizing various substituted piperazinyl-quinazolin-3(4H)-ones and evaluating their antibacterial and antifungal properties. [] The synthesis involved condensing 2-chloro-N-(4-oxo-substituted-quinazolin-3(4H)-yl)-acetamides with diverse substituted piperazines. [] This study highlights the importance of exploring the structure-activity relationships of quinazolinone derivatives for discovering new antimicrobial agents.

Acetamide Derivatives as Anti-HIV Drugs

    Compound Description: This study investigated a series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide (TTA) derivatives as potential anti-HIV drugs using density functional theory (DFT) calculations. [] The study aimed to understand the local reactivity and binding interactions of these derivatives with tyrosine, a key residue in the HIV-1 reverse transcriptase active site. []

    Compound Description: This research involved synthesizing and evaluating the cytotoxic activity of quinazolinone-5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates against MCF-7 and HeLa cell lines. [] Among the synthesized compounds, 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) N-(4-oxo-2-propylquinazolin)3(4H)acatamide demonstrated notable cytotoxic activity, particularly against the HeLa cell line. []

Properties

Product Name

N-(4-cyanophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

IUPAC Name

N-(4-cyanophenyl)-2-quinazolin-4-ylsulfanylacetamide

Molecular Formula

C17H12N4OS

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C17H12N4OS/c18-9-12-5-7-13(8-6-12)21-16(22)10-23-17-14-3-1-2-4-15(14)19-11-20-17/h1-8,11H,10H2,(H,21,22)

InChI Key

GRYQVCLDIJEWKV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.